1-Naphthamide, N-(2-fluorophenyl)-
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a fluorophenyl group with another molecule. For instance, 1-(2-Fluorophenyl)pyrazoles were synthesized by 1,3-Dipolar Cycloaddition of the corresponding Sydnones .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray crystallography . The structure can also be predicted using computational methods like density functional theory (DFT) and Hartree-Fock (HF) calculations .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and depend on the specific compound and conditions. For example, N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine was synthesized and characterized by single-crystal X-ray determination .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, N-(2-Fluorophenyl)methanesulfonamide has a molecular formula of C7H8FNO2S and an average mass of 189.207 Da .Scientific Research Applications
Transport and Luminescence Properties
- Transport and Luminescence : N-(2-fluorophenyl)-1-naphthamide exhibits distinct transport and luminescence properties. Its structural variations, such as the presence of polar side groups, significantly influence these properties. The compound has been incorporated into multilayer organic light-emitting diodes (OLEDs), displaying emission in the 420-440 nm range, indicating its potential application in OLED technology (Tong et al., 2004).
Electronic Structure and Tautomerism
- Electronic Structure Analysis : The electronic structure of N-(2-fluorophenyl)-1-naphthamide has been studied in detail. Density functional calculations have revealed its ground and excited state properties, showing variations in energy levels and interactions. These insights are vital for applications in molecular design and electronic materials (Dhumal & Gejji, 2006).
Applications in Bioimaging and Diagnostics
- Bioimaging and Diagnostic Tools : The compound's derivatives have shown promise in the development of bioimaging tools and diagnostics. For example, specific derivatives have been used in the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, demonstrating the compound's potential in medical imaging and diagnostics (Shoghi-Jadid et al., 2002).
Fluorescence Sensing and Molecular Logic
- Fluorescence Sensing : N-(2-fluorophenyl)-1-naphthamide-based compounds have been utilized in fluorescence sensing, particularly in the detection of ions and molecules in aqueous media. This application is crucial for analytical chemistry and environmental monitoring (Georgiev et al., 2017).
Charge Transport and Electronic Applications
- Charge Transport Properties : The compound and its derivatives have been studied for their charge transport properties, which are essential for applications in organic field-effect transistors (OFETs) and other electronic devices. Variations in the compound's structure have been shown to impact these properties significantly, making it a valuable material in electronics (Peng & Li, 2018).
Mechanism of Action
The mechanism of action of similar compounds can vary widely depending on the specific compound and its biological target. For example, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues have been studied as inhibitors of human equilibrative nucleoside transporters .
Safety and Hazards
Properties
IUPAC Name |
N-(2-fluorophenyl)naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO/c18-15-10-3-4-11-16(15)19-17(20)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHGHTMWWIBSLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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